4-bromo-6-chlorocinnoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

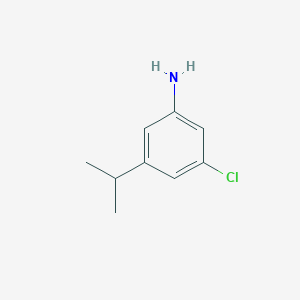

4-bromo-6-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 . It is also known as 6-Bromo-4-chloroquinoline .

Molecular Structure Analysis

The molecular structure of 4-bromo-6-chlorocinnoline consists of a cinnoline core, which is a nitrogen-containing heterocycle, substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position .Physical And Chemical Properties Analysis

4-bromo-6-chlorocinnoline is a solid at room temperature . It has a melting point range of 136-138°C .Safety and Hazards

4-bromo-6-chlorocinnoline is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be toxic if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-chlorocinnoline can be achieved through a multi-step process involving the bromination and chlorination of cinnoline.", "Starting Materials": [ "Cinnoline", "Bromine", "Chlorine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cinnoline", "Cinnoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of bromination is achieved.", "Step 2: Chlorination of 4-bromo-cinnoline", "4-bromo-cinnoline is dissolved in a mixture of hydrochloric acid and water. Chlorine gas is bubbled through the solution until the desired level of chlorination is achieved.", "Step 3: Diazotization of 6-chlorocinnoline", "6-chlorocinnoline is dissolved in a mixture of hydrochloric acid and water. Sodium nitrite is added to the solution followed by the addition of copper(II) sulfate pentahydrate. The mixture is stirred for several hours until diazotization is complete.", "Step 4: Coupling of 4-bromo-cinnoline and diazotized 6-chlorocinnoline", "The diazotized solution is slowly added to a solution of 4-bromo-cinnoline in sodium carbonate and water. The mixture is stirred for several hours until the coupling reaction is complete.", "Step 5: Isolation of 4-bromo-6-chlorocinnoline", "The reaction mixture is filtered and the solid product is washed with water and ethanol. The product is then dried and purified by recrystallization." ] } | |

CAS番号 |

1824283-74-0 |

製品名 |

4-bromo-6-chlorocinnoline |

分子式 |

C8H4BrClN2 |

分子量 |

243.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。